2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-13-5-3-4-6-16(13)17(22-2)11-20-18(21)12-23-15-9-7-14(19)8-10-15/h3-10,17H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFUIZBDTWOLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CSC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 450.6 g/mol. The compound features a thioether linkage and a fluorinated phenyl group, which are crucial for its biological activity.
Research indicates that compounds containing the oxadiazole scaffold exhibit diverse biological activities, particularly as anticancer agents. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation, such as:
- Telomerase : Inhibition can lead to reduced cellular immortality.
- Histone Deacetylases (HDAC) : Affecting gene expression related to cell cycle regulation.
- Thymidylate Synthase : Critical for DNA synthesis.
The specific interactions of this compound with these targets need further elucidation through molecular docking studies and in vitro assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from the oxadiazole framework. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10.5 | HDAC Inhibition |
| Compound B | A549 (Lung Cancer) | 8.3 | Telomerase Inhibition |
| This compound | HeLa (Cervical Cancer) | TBD | TBD |
Anti-inflammatory Activity
In addition to its anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects. Studies show that these compounds can inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses.
Case Study : In vitro assays using LPS-stimulated RAW 264.7 macrophage cells indicated that compounds with similar structures significantly reduced iNOS and COX-2 expression levels, suggesting their potential use in treating inflammation-related disorders.
Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A review highlighted that oxadiazole derivatives exhibit high bioactivity against various cancer types by targeting specific enzymes involved in tumor growth .
- Inflammation Studies : Research indicated that derivatives could inhibit inflammatory mediators at non-cytotoxic concentrations, making them promising candidates for therapeutic applications .
- Molecular Docking Studies : These studies have shown strong binding affinities between similar compounds and their target proteins, supporting their potential as drug candidates .
Comparison with Similar Compounds
Substituent Effects on Acetamide Nitrogen
The N-substituent significantly impacts biological activity. For example:
- N-(4-Fluorophenyl) derivatives (e.g., LBJ-03, ) exhibit indoleamine-2,3-dioxygenase 1 (IDO1) inhibitory activity, with molecular weights around 288 Da.
- N-(2-Methoxy-2-(o-tolyl)ethyl) in the target compound introduces steric bulk and a methoxy group, likely altering solubility and target binding compared to simpler aryl substituents.
- N-(4-Sulfamoylphenyl) derivatives () show enhanced carbonic anhydrase (hCA) inhibition (KI = 548.6 nM for compound 12 vs. 2048 nM for compound 18 in ), highlighting the importance of polar substituents .
Thio Group Variations
Pharmacological Profiles
- Enzyme Inhibition :
- hCA Inhibitors : N-(4-Fluorophenyl)acetamide derivatives () show KI values ranging from 548.6 nM to 3628 nM, depending on substituents. The target compound’s bulky N-substituent may reduce hCA binding efficiency compared to smaller aryl groups .
- IDO1 Inhibition : LBJ-03 () inhibits IDO1 with a molecular weight of 288 Da, suggesting the target compound’s higher molecular weight (unreported) might affect pharmacokinetics .
- Quinoline-thioacetamides () with o-tolyl groups (e.g., 9h) exhibit anticancer activity (melting point 260–263°C), suggesting thermal stability as a favorable trait .
Key Data Tables
Table 1: Structural and Activity Comparison of Selected Acetamide Derivatives
Structure-Activity Relationship (SAR) Insights
- N-Substituent : Smaller groups (e.g., 4-fluorophenyl) enhance enzyme binding (e.g., hCA I inhibition in ), while bulkier substituents (e.g., 2-methoxy-2-(o-tolyl)ethyl) may reduce potency but improve selectivity .
- Thermal Stability : Higher melting points (e.g., 260–263°C for 9h in ) correlate with crystalline stability, a desirable trait for drug formulation .
Q & A
Q. Table 1: Reaction Optimization for Intermediate Synthesis
| Parameter | ||
|---|---|---|
| Solvent | Pyridine | Acetonitrile |
| Catalyst | DMAP | K₂CO₃ |
| Reaction Time | 24 hours | 24 hours |
| Yield | 65–70% | 75–80% |
Q. Table 2: Safety Protocols
| Hazard | Mitigation Strategy | Evidence |
|---|---|---|
| Skin irritation | Nitrile gloves | Section 8, |
| Respiratory risk | P95 respirators | Section 8, |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
